TL13-22

ALK PROTAC Kinase Inhibition

TL13-22 is the only validated negative control for ALK degrader TL13-12. Despite near-identical structure and potent ALK binding (IC50 0.54 nM), it uniquely fails to induce ALK degradation—enabling attribution of phenotypic effects to protein depletion, not kinase inhibition. Generic ALK inhibitors cannot substitute; they introduce selectivity confounds. With superior selectivity (S(50)=0.017 vs. ceritinib 0.068) and 4 nM antiproliferative IC50 (H3122 cells), TL13-22 is the definitive benchmark for PROTAC validation. Order the matched-pair control essential for rigorous ALK degradation studies.

Molecular Formula C45H55ClN10O9S
Molecular Weight 947.51
CAS No. 2229036-65-9
Cat. No. B2854692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTL13-22
CAS2229036-65-9
Molecular FormulaC45H55ClN10O9S
Molecular Weight947.51
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O)OC
InChIInChI=1S/C45H55ClN10O9S/c1-29(2)66(61,62)38-12-5-4-9-34(38)51-41-32(46)27-50-45(53-41)52-33-14-13-30(26-37(33)63-3)55-19-17-54(18-20-55)21-23-65-25-24-64-22-16-47-39(57)28-49-35-10-6-8-31-40(35)44(60)56(43(31)59)36-11-7-15-48-42(36)58/h4-6,8-10,12-14,26-27,29,36,49H,7,11,15-25,28H2,1-3H3,(H,47,57)(H,48,58)(H2,50,51,52,53)
InChIKeyJVBGYTWMZKXATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

TL13-22 (CAS 2229036-65-9): A Validated Negative Control ALK Inhibitor for PROTAC Degradation Studies


TL13-22 (CAS 2229036-65-9) is a synthetic small molecule that functions as a highly potent inhibitor of anaplastic lymphoma kinase (ALK) [1]. It is a bifunctional molecule containing both an ALK-binding warhead and a cereblon (CRBN) E3 ligase ligand, which classifies it chemically as a proteolysis-targeting chimera (PROTAC) . Despite this PROTAC architecture, TL13-22 is uniquely characterized by its functional inability to induce the degradation of the ALK protein in cellular assays [1]. This property establishes its primary and critical role as a negative control for the functional ALK degrader, TL13-12 [1].

Why Generic ALK Inhibitors Cannot Substitute for TL13-22 in Degradation Mechanism Studies


Substituting TL13-22 with a generic ALK inhibitor or another PROTAC negative control introduces significant experimental confoundment in studies requiring a non-degrading comparator. While TL13-22 and its active comparator TL13-12 share nearly identical chemical structures and potent ALK binding affinities [1], they diverge critically in their functional outcome: TL13-22 does not deplete cellular ALK protein levels, whereas TL13-12 induces robust ALK degradation [1]. This functional dichotomy is essential for establishing a causal link between ALK degradation and a specific phenotypic response [1]. The use of a structurally dissimilar ALK inhibitor (e.g., crizotinib, ceritinib) would introduce variables in kinase selectivity and off-target effects [2], while the use of another negative control, such as TL13-110, would fail to replicate the specific pharmacology of the TL13-12/TL13-22 matched pair . Therefore, TL13-22 is the only validated comparator that isolates the functional consequence of protein degradation from mere kinase inhibition within the TL13-12 chemical series [1].

Quantitative Evidence Guide: TL13-22's Differentiating Performance Metrics for Assay Validation


Comparative Potency Against ALK: TL13-22 vs. Its Active Degrader Analog TL13-12

TL13-22 demonstrates comparable ALK inhibitory potency to its active degrader analog, TL13-12. This similarity in target engagement ensures that any observed phenotypic differences between the two compounds can be confidently attributed to protein degradation rather than differential kinase inhibition [1].

ALK PROTAC Kinase Inhibition

Off-Target Kinase Degradation Profile: TL13-22 vs. TL13-12

In addition to its primary action on ALK, TL13-22 induces the degradation of several off-target kinases. It promotes the degradation of Aurora A, FER, PTK2, and RPS6KA1 with IC50 values of 11.3 nM, 5.74 nM, 18.4 nM, and 65.9 nM, respectively [1]. This profile is nearly identical to that of the active degrader TL13-12, which degrades the same kinases with IC50 values of 13.5 nM, 5.74 nM, 18.4 nM, and 65 nM, respectively [1].

PROTAC Selectivity Off-target

Comparative ALK Degradation Activity: TL13-22 vs. TL13-12 in Cellular Models

In H3122 cells, which harbor an EML4-ALK fusion, TL13-22 exhibits no measurable degradation of ALK protein, confirming its role as a negative control [1]. In contrast, its close analog TL13-12 induces potent ALK degradation with a DC50 of 10 nM in the same cell line [1].

PROTAC ALK Degradation

Comparative Antiproliferative Activity: TL13-22 vs. Crizotinib in ALK-Driven Cancer Cells

TL13-22 demonstrates superior antiproliferative activity against ALK-driven cancer cell lines compared to the clinically approved ALK inhibitor crizotinib. In H3122 cells, TL13-22 exhibits an IC50 for growth inhibition of 4 nM, while crizotinib shows an IC50 of 50 nM [1]. This 12.5-fold increase in potency suggests a more effective blockade of ALK-dependent signaling.

Cell Viability ALK Inhibitor

Comparative Selectivity Profile: TL13-22 vs. Ceritinib

TL13-22 displays a more selective kinase inhibition profile compared to the FDA-approved ALK inhibitor ceritinib. When screened against a panel of 468 kinases at 1 µM, TL13-22 inhibited only 8 kinases by >50%, whereas ceritinib inhibited 32 kinases by >50% [1]. This translates to a selectivity score (S(50)) of 0.017 for TL13-22 compared to 0.068 for ceritinib, representing a 4-fold improvement in overall selectivity [1].

Kinase Selectivity ALK Off-target

Optimal Use Cases for TL13-22 Based on Validated Performance Data


Essential Negative Control in ALK-Targeted PROTAC Degradation Assays

TL13-22 is the indispensable negative control for experiments employing its active analog, TL13-12. By demonstrating that TL13-22, despite binding ALK with similar potency (IC50 0.54 nM vs. 0.69 nM), fails to induce ALK degradation [1], researchers can confidently attribute phenotypic changes observed with TL13-12 treatment to ALK protein depletion rather than kinase inhibition [1].

Probing ALK-Dependent Proliferation in ALK-Addicted Cancer Models

With an antiproliferative IC50 of 4 nM in H3122 cells, TL13-22 serves as a highly potent probe to study ALK-driven cell growth [1]. Its 12.5-fold greater potency over crizotinib in this model [1] makes it particularly valuable for dose-response studies where a strong effect is desired.

Investigating ALK Signaling Pathways with a Cleaner Kinase Profile

The superior selectivity profile of TL13-22 (S(50)=0.017) compared to ceritinib (S(50)=0.068) [1] makes it a more specific tool for delineating ALK-mediated signaling events. Its use minimizes the confounding influence of off-target kinase inhibition, leading to more interpretable results.

Benchmarking Novel ALK Degraders

TL13-22 is a critical benchmark for the development and validation of next-generation ALK PROTACs. Its complete lack of degradation activity, despite its high binding affinity and PROTAC architecture [1], serves as a baseline against which the efficacy of new degrader candidates can be rigorously measured.

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